molecular formula C11H13BrO3 B8339821 1-(2-Bromo-4-(methoxymethoxy)phenyl)propan-2-one

1-(2-Bromo-4-(methoxymethoxy)phenyl)propan-2-one

Cat. No. B8339821
M. Wt: 273.12 g/mol
InChI Key: RHZIWMXGFYUQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729102B2

Procedure details

To a mixture of 2-(2-bromo-4-(methoxymethoxy)phenyl)-N-methoxy-N-methylacetamide (4.30 g) in ether (93 ml) was added methyl magnesium bromide (3 M in ether, 63 mL) dropwise at 0° C. After addition, the solution was stirred at 0° C. for 1.5 hr. The mixture was poured into saturated aqueous ammonium chloride, and extracted with ethyl acetate (100 mL×2). The organic phase was dried over anhydrous sodium sulfate, The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the title compound (23 g).
Name
2-(2-bromo-4-(methoxymethoxy)phenyl)-N-methoxy-N-methylacetamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[CH2:12][C:13](N(OC)C)=[O:14].[CH3:19][Mg]Br.[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[CH2:12][C:13](=[O:14])[CH3:19] |f:2.3|

Inputs

Step One
Name
2-(2-bromo-4-(methoxymethoxy)phenyl)-N-methoxy-N-methylacetamide
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OCOC)CC(=O)N(C)OC
Name
Quantity
93 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OCOC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.